molecular formula C16H16O B14699404 Benzophenone, 3,4,4'-trimethyl- CAS No. 24964-78-1

Benzophenone, 3,4,4'-trimethyl-

Cat. No.: B14699404
CAS No.: 24964-78-1
M. Wt: 224.30 g/mol
InChI Key: CTOQAPOYDHMANL-UHFFFAOYSA-N
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Description

Benzophenone, 3,4,4’-trimethyl-: is an organic compound belonging to the class of aromatic ketones. It is a derivative of benzophenone, characterized by the presence of three methyl groups attached to the benzene rings. This compound is used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Oxalyl Chloride and o-Xylene Route: One method involves the reaction of oxalyl chloride with o-xylene in the presence of aluminum trichloride as a catalyst.

    Liquid Phase Air Oxidation: Another method involves the liquid-phase air oxidation of 3,3’,4,4’-tetramethyl hexichol ethane using glacial acetic acid, tetrahydrate cobalt acetate, tetrahydrate manganese acetate, and tetrabromoethane.

Industrial Production Methods: Industrial production typically follows the synthetic routes mentioned above, with optimizations for yield and purity. The processes are designed to be environmentally friendly, with minimal waste and easy wastewater treatment .

Mechanism of Action

Mechanism: Benzophenone, 3,4,4’-trimethyl- exerts its effects primarily through its ability to absorb UV radiation. This property makes it useful in applications like sunscreens and UV-blocking materials .

Molecular Targets and Pathways: The compound interacts with UV radiation, preventing it from penetrating and damaging underlying materials or biological tissues. This interaction is facilitated by the compound’s aromatic ketone structure, which allows it to absorb and dissipate UV energy .

Comparison with Similar Compounds

Uniqueness: Benzophenone, 3,4,4’-trimethyl- is unique due to the presence of three methyl groups, which influence its chemical reactivity and physical properties. This makes it particularly useful in specific applications like OLEDs and UV-blocking materials .

Properties

CAS No.

24964-78-1

Molecular Formula

C16H16O

Molecular Weight

224.30 g/mol

IUPAC Name

(3,4-dimethylphenyl)-(4-methylphenyl)methanone

InChI

InChI=1S/C16H16O/c1-11-4-7-14(8-5-11)16(17)15-9-6-12(2)13(3)10-15/h4-10H,1-3H3

InChI Key

CTOQAPOYDHMANL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)C)C

Origin of Product

United States

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